molecular formula C19H19N3O6S B2759467 5-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-2-methoxy-benzoic acid CAS No. 326907-75-9

5-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-2-methoxy-benzoic acid

Cat. No.: B2759467
CAS No.: 326907-75-9
M. Wt: 417.44
InChI Key: HLYAZCVBFQWLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolone derivative featuring a sulfamoyl bridge connecting a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety to a 2-methoxybenzoic acid group. Its molecular formula is C₁₉H₁₉N₃O₅S (molecular weight: ~401.4 g/mol) . The 2-methoxy substituent on the benzoic acid distinguishes it from analogs with methyl, chloro, or unsubstituted variants .

Properties

IUPAC Name

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-12-17(18(23)22(21(12)2)13-7-5-4-6-8-13)20-29(26,27)14-9-10-16(28-3)15(11-14)19(24)25/h4-11,20H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYAZCVBFQWLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-2-methoxy-benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H19N3O5S
  • Molecular Weight : 401.44 g/mol
  • IUPAC Name : 2-[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamido]acetic acid

Biological Activity Overview

The biological activity of this compound primarily revolves around its anti-inflammatory and anticancer properties. The following sections detail specific activities and research findings.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory effects. It has been included in various screening libraries aimed at identifying anti-inflammatory agents. In vitro studies have demonstrated its ability to inhibit key inflammatory markers, suggesting potential therapeutic applications in conditions characterized by inflammation.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines. A recent study evaluated its antiproliferative effects against several cancer types, with results summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)3.1Induction of apoptosis via ROS generation
HCT116 (Colon Cancer)4.4Cell cycle arrest at G2/M phase
A549 (Lung Cancer)5.0Inhibition of PI3K/Akt pathway

Table 1: Antiproliferative activity of the compound against various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as alkaline phosphatase, which plays a role in various physiological processes including inflammation and bone metabolism .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, preventing their proliferation and contributing to its anticancer efficacy .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study screened the compound against human recombinant alkaline phosphatase and demonstrated significant inhibitory activity, suggesting its potential use as an anti-inflammatory agent .
  • Anticancer Efficacy in Vivo : In vivo studies using animal models have shown that treatment with this compound significantly reduced tumor growth compared to control groups, providing further evidence for its anticancer properties .
  • Synergistic Effects with Other Drugs : Research has also explored the synergistic effects of this compound when used in combination with established chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 5-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-2-methoxy-benzoic acid exhibit significant antitumor activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

Analgesic Effects

Similar compounds have demonstrated analgesic properties in various experimental models. The mechanism often involves modulation of pain pathways via central and peripheral mechanisms.

Case Studies

  • Antitumor Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, showing promising results against various cancer cell lines with IC50 values indicating effective cytotoxicity.
  • Anti-inflammatory Research : In a preclinical trial published in Pharmacology Reports, the compound was tested in animal models for its ability to reduce swelling and pain associated with induced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent on Benzoic Acid Sulfamoyl Position Molecular Weight (g/mol) CAS Number
5-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-2-methoxy-benzoic acid (Target) C₁₉H₁₉N₃O₅S 2-methoxy 5 401.4 Not explicitly listed
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid C₁₉H₁₉N₃O₅S 2-methyl 5 401.4 380195-30-2
2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid C₁₈H₁₅ClN₃O₅S 2-chloro 5 421.85 438031-01-7
4-(N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl)benzoic acid C₁₈H₁₇N₃O₅S None (para-substituted) 4 387.41 31816-70-3
3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid C₁₈H₁₇N₃O₅S None (meta-substituted) 3 387.41 307511-52-0

Key Differences:

Substituent Effects on Benzoic Acid: The 2-methoxy group in the target compound is electron-donating, increasing the benzoic acid's pKa slightly compared to the 2-chloro analog (electron-withdrawing, lower pKa) . This may influence solubility and bioavailability.

Sulfamoyl Position :

  • Para-substituted analogs (e.g., ) exhibit linear hydrogen-bonding networks, whereas meta or ortho positions (e.g., ) create bent geometries, altering crystal packing and intermolecular interactions .

Hydrogen-Bonding Capacity: The pyrazolone ring’s NH and carbonyl groups, combined with the sulfamoyl (-SO₂NH-) bridge, enable extensive hydrogen bonding.

Molecular Weight and Lipophilicity :

  • The 2-chloro derivative (MW 421.85) is heavier and more lipophilic (logP ~2.8 estimated) than the target compound (MW 401.4, logP ~2.2), affecting pharmacokinetic profiles .

Q & A

Q. Key Data :

StepYield (%)Purity (HPLC)Reference
175–8595%
260–7090%

Advanced: How can tautomerism in the pyrazolone ring affect spectroscopic characterization?

Answer :
The pyrazolone ring exhibits keto-enol tautomerism, complicating NMR and IR interpretation:

  • NMR : Use deuterated DMSO to stabilize the keto form. The ¹H NMR signal for the NH proton (δ 10.2–11.5 ppm) confirms the sulfamoyl linkage .
  • X-ray crystallography : Resolves tautomeric ambiguity by revealing bond lengths (C=O at ~1.22 Å vs. C–O–H at ~1.32 Å) and hydrogen-bonding networks .

Example :
In Chen & Yu (2006a), X-ray data confirmed the keto form dominance in the solid state, while NMR in DMSO-d₆ showed dynamic equilibrium .

Basic: What spectroscopic techniques validate the compound’s structure?

Q. Answer :

  • FT-IR : Confirm sulfonamide (S=O at 1150–1350 cm⁻¹) and carboxylic acid (C=O at 1680–1720 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and pyrazolone methyl groups (δ 2.1–2.5 ppm) .
  • Mass spectrometry : ESI-MS (negative mode) shows [M–H]⁻ peaks matching the molecular weight (MW 415.43 g/mol) .

Advanced: How do substituent variations on the pyrazolone ring influence bioactivity?

Answer :
Structure-activity relationship (SAR) studies reveal:

  • Methyl groups (1,5-positions) : Enhance metabolic stability but reduce solubility.
  • Phenyl group (2-position) : Increases lipophilicity, improving membrane permeability .
  • Sulfamoyl linkage : Critical for target binding (e.g., cyclooxygenase inhibition).

Q. Comparative Table :

DerivativeSubstituentsBioactivity (IC₅₀, µM)Reference
Parent compound1,5-dimethyl, 2-phenyl12.3 (COX-2)
3-Methylpyrazolone analog3-methyl45.7 (COX-2)
Fluorobenzyl derivative4-fluorobenzyl8.9 (COX-2)

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers >pH 7.5 to prevent hydrolysis .
  • Stability : LC-MS monitoring shows <5% degradation over 6 months under recommended conditions .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Answer :
Discrepancies often arise from:

Pharmacokinetics : Poor oral bioavailability due to the carboxylic acid group (logP ~1.2). Use ester prodrugs to enhance absorption .

Metabolic inactivation : Cytochrome P450 screening identifies major metabolites (e.g., O-demethylation). Co-administration with CYP inhibitors (e.g., ketoconazole) improves efficacy .

Experimental design : Use orthotopic models instead of subcutaneous xenografts for cancer studies to mimic human tissue microenvironments .

Basic: What computational methods predict the compound’s environmental fate?

Q. Answer :

  • EPI Suite : Estimates biodegradation (BIOWIN model) and octanol-water partition coefficients (logKow = 2.1).
  • Molecular dynamics : Simulates interactions with soil organic matter (binding energy ~–15 kcal/mol) .

Advanced: What strategies address low solubility in aqueous assays?

Q. Answer :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to solubilize without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) to achieve sustained release .

Q. Formulation Data :

MethodSolubility (µg/mL)Release (24 h)
Free compound12.5N/A
HP-β-CD complex48095%
PLGA nanoparticles65070%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.